2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide
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Overview
Description
2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, ethoxy, fluoroanilino, and tert-butyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of the bromine atom into the aromatic ring.
Ethoxylation: Addition of the ethoxy group to the aromatic ring.
Amination: Introduction of the fluoroanilino group through a nucleophilic substitution reaction.
Acylation: Formation of the acetamide group by reacting with tert-butylamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of specific functional groups or the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-bromo-6-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-tert-butylacetamide can be compared with other similar compounds, such as:
4-bromo-2-methyl-6-nitroaniline: Similar in having a bromine atom and an aromatic ring but differs in other functional groups.
2-bromo-4-methyl-6-nitrophenol: Shares the bromine and aromatic ring but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26BrFN2O3 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-[(4-fluoroanilino)methyl]phenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C21H26BrFN2O3/c1-5-27-18-11-14(12-24-16-8-6-15(23)7-9-16)10-17(22)20(18)28-13-19(26)25-21(2,3)4/h6-11,24H,5,12-13H2,1-4H3,(H,25,26) |
InChI Key |
NUKWAQGGBLMWAO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)F)Br)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)F)Br)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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